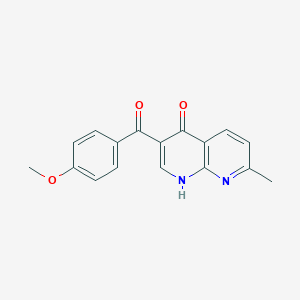

3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-methoxybenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-3-8-13-16(21)14(9-18-17(13)19-10)15(20)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQRTYIPBUEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one.

Reaction Conditions: The reaction between 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the benzoyl moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Anti-Cancer Activity and Cisplatin Sensitization

Key Analogs :

- 3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives (e.g., compounds 6e and 6h ):

- Activity : These oxadiazole-substituted derivatives demonstrated cisplatin-sensitizing effects in HCT116 colon cancer cells, reducing IC50 values of cisplatin by 30–50% at 2.5 µM concentrations .

- Mechanism : Induced apoptosis via inhibition of the ATR/CHK1 DNA damage response pathway. Molecular docking revealed hydrogen bonding between the oxadiazole group and residues Val170, Glu168, and Tyr155 in ATR .

- Structural Advantage : The 1,3,4-oxadiazole moiety enhances metabolic stability and membrane permeability due to its hydrogen-bonding capacity and lipophilicity .

- 2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) :

Comparison with Target Compound :

The 4-methoxybenzoyl group in the target compound may offer distinct electronic effects compared to oxadiazole or methylidene substituents. While oxadiazole derivatives rely on direct enzyme inhibition, the benzoyl group could engage in π-π stacking or hydrophobic interactions with targets like tubulin or kinases.

Antimicrobial Activity and Synergy

Key Analogs :

- 3-{6-(2-Chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (23) :

- 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA): Activity: Lacked direct antibacterial activity (MIC ≥ 1.024 µg/mL) but enhanced the efficacy of norfloxacin against multidrug-resistant Pseudomonas aeruginosa by 4–8-fold .

However, its 4-methoxybenzoyl substituent may modulate efflux pumps or biofilm formation, warranting further synergy studies with antibiotics.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s moderate logP (2.8) and PSA (65.2 Ų) suggest balanced membrane permeability and solubility.

- Oxadiazole derivatives exhibit higher lipophilicity, favoring tissue penetration but reducing aqueous solubility.

- The acetamido group in 1,8-NA improves solubility but limits antimicrobial potency.

Mechanistic and Structural Insights

- Tubulin Binding : Analogs like HKL-1 (2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) inhibit tubulin polymerization, suggesting the methoxybenzoyl group in the target compound may similarly disrupt microtubule dynamics .

- Enzyme Inhibition : Oxadiazole derivatives target ATR/CHK1, while triazole-thiadiazole compounds likely inhibit bacterial topoisomerases .

- Synergy Mechanisms : Substituents like sulfonamide (3-TNB) enhance antibiotic uptake, whereas methoxy groups may alter efflux pump activity .

Biological Activity

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the molecular formula and a molecular weight of 294.31 g/mol. It appears as a yellowish crystalline solid with a melting point of approximately 114 °C. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with 7-methyl-1,8-naphthyridin-4(1H)-one in the presence of a base like triethylamine under controlled conditions to yield the desired product.

Anticancer Properties

Research indicates that 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| THP-1 (human leukemia) | 7 | Induction of apoptosis and cell cycle arrest |

| HeLa (cervical cancer) | 10 | Activation of caspases and PARP cleavage |

| MDA-MB-231 (breast cancer) | 15 | Disruption of mitochondrial function |

The compound's mechanism involves the activation of apoptotic pathways, including the cleavage of poly ADP-ribose polymerase (PARP) and modulation of X-linked inhibitor of apoptosis protein (XIAP) expression .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain tested .

The biological activity of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell survival pathways.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Leukemia Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in THP-1 cells, characterized by increased caspase activity and DNA fragmentation .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential for development as an antimicrobial agent.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Conventional Heating | DMF, 100°C, K₂CO₃ | 65–70 | 8–10 | |

| Ultrasonic Irradiation | DMF, 80°C, 35 kHz | 80–85 | 2–3 | |

| Microwave-Assisted | Acetonitrile, 120°C, Et₃N | 75 | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.